2-Hydrazinyl-7-methoxy-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-7-methoxy-4-phenylquinoline is a heterocyclic compound with the molecular formula C16H15N3O. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a hydrazinyl group at the second position, a methoxy group at the seventh position, and a phenyl group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-7-methoxy-4-phenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-4-phenylquinoline.
Hydrazination: The 7-methoxy-4-phenylquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position.
The reaction conditions often involve:
Solvent: Ethanol or methanol
Temperature: Reflux (approximately 78-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling hydrazine, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-7-methoxy-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Azo or azoxy derivatives
Reduction: Hydrazones or amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Hydrazinyl-7-methoxy-4-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-7-methoxy-4-phenylquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-phenylquinoline: Lacks the methoxy group, which may affect its biological activity.
7-Methoxy-4-phenylquinoline: Lacks the hydrazinyl group, reducing its potential for forming hydrazones and related derivatives.
2-Hydrazinyl-7-methoxyquinoline: Lacks the phenyl group, which may influence its interaction with biological targets.
Uniqueness
2-Hydrazinyl-7-methoxy-4-phenylquinoline is unique due to the combination of the hydrazinyl, methoxy, and phenyl groups on the quinoline scaffold. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(7-methoxy-4-phenylquinolin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19-17)18-15(13)9-12/h2-10H,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRQMRJRMCTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.